![molecular formula C10H13NO4S B185068 3-[(甲磺酰基)氨基]苯甲酸乙酯 CAS No. 93884-11-8](/img/structure/B185068.png)

3-[(甲磺酰基)氨基]苯甲酸乙酯

描述

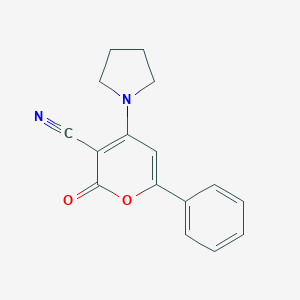

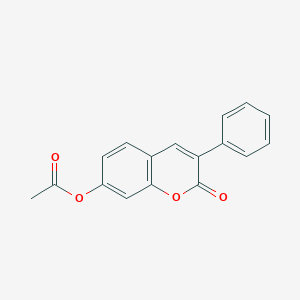

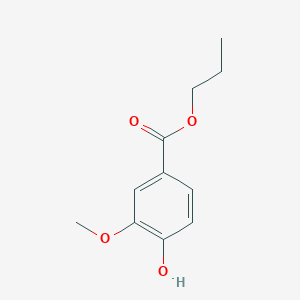

Ethyl 3-[(methylsulfonyl)amino]benzoate is a chemical compound with the molecular formula C10H13NO4S . It has a molecular weight of 243.28 . This compound is also known by its synonyms: Benzoic acid, 3-[(methylsulfonyl)amino]-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 3-[(methylsulfonyl)amino]benzoate consists of an ethyl ester group attached to a benzoate core, which is further substituted with a methylsulfonyl amino group .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-[(methylsulfonyl)amino]benzoate are not available in the searched resources, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reactions with organometallic compounds to form tertiary alcohols, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Ethyl 3-[(methylsulfonyl)amino]benzoate has a molecular weight of 243.28 . Additional physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.科学研究应用

药理学特征

已探索 3-[(甲磺酰基)氨基]苯甲酸乙酯衍生物的药理特性。例如,一项研究将盐酸乙基-4-{反式-4-[((2S)-2-羟基-3-{4-羟基-3[(甲磺酰基)氨基]-苯氧基}丙基)氨基]环己基}苯甲酸酯 (SAR150640) 鉴定为一种治疗早产的有效且选择性的 β3-肾上腺素能受体激动剂,显示出在不显着影响心率或血压的情况下抑制子宫收缩的希望 (Croci 等人,2007)。

超分子结构

对 3-[(甲磺酰基)氨基]苯甲酸乙酯衍生物的分子结构的研究揭示了对其超分子排列的见解。例如,研究表明氢键如何将这些分子组织成复杂的结构,可能影响它们的物理性质和反应性 (Portilla 等人,2007)。

合成技术

已经报道了用于 3-[(甲磺酰基)氨基]苯甲酸乙酯及其类似物的合成技术的创新,例如使用肼水合还原方法优化合成技术以获得高产率和稳定性,适用于工业生产 (方巧云,2012)。

生物降解研究

环境研究集中在与 3-[(甲磺酰基)氨基]苯甲酸乙酯在结构上相似的化学物质的生物降解。例如,关于罗多球菌属生物降解氯磺隆乙酯的研究概述了提高生物降解效率的方法,表明人们对这类化合物对环境的影响和降解途径有更广泛的兴趣 (李等人,2016)。

非线性光学性质

对 3-[(甲磺酰基)氨基]苯甲酸乙酯衍生物的光学性质的探索证明了它们在非线性光学中的潜力,研究确定了表现出显着的非线性折射率和光限制性质的化合物,表明在光学技术中的应用 (Abdullmajed 等人,2021)。

作用机制

Target of Action

The primary target of Ethyl 3-[(methylsulfonyl)amino]benzoate is the voltage-dependent Na±channels . These channels play a crucial role in generating and propagating action potentials in neurons and muscle cells, which are essential for the transmission of signals in the nervous system.

Mode of Action

Ethyl 3-[(methylsulfonyl)amino]benzoate interacts with its target by blocking the voltage-dependent Na±channels . This blocking action prevents the generation of action potentials, thereby inhibiting the transmission of signals in the nervous system .

Biochemical Pathways

By blocking the voltage-dependent Na±channels, Ethyl 3-[(methylsulfonyl)amino]benzoate affects the neuronal signaling pathway . The downstream effects include the inhibition of signal transmission, leading to a state of anesthesia or sedation .

Result of Action

The molecular and cellular effects of Ethyl 3-[(methylsulfonyl)amino]benzoate’s action primarily involve the inhibition of neuronal signal transmission . This results in a state of anesthesia or sedation, making it commonly used for anesthetizing and sedating fish .

属性

IUPAC Name |

ethyl 3-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQODBAJDFZPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349992 | |

| Record name | ethyl 3-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(methylsulfonyl)amino]benzoate | |

CAS RN |

93884-11-8 | |

| Record name | ethyl 3-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)

![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)